3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-Butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a butyl group at position 3 and a sulfur-linked 1,2,4-oxadiazole moiety bearing a 4-chlorophenyl group at position 2. Its design leverages the quinazolinone scaffold—a privileged structure in medicinal chemistry known for antimicrobial, anticancer, and kinase-inhibitory properties .
Key structural features:
- Quinazolinone core: Imparts rigidity and hydrogen-bonding capability.
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, offering metabolic stability.
- 4-Chlorophenyl group: Introduces hydrophobicity and electronic effects for target binding.
Properties
IUPAC Name |
3-butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRSHKZCKUGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H17ClN4O2S2
- Molecular Weight: 432.9 g/mol
- Purity: Typically 95% .
The compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones, which are known for their antimycobacterial activity. Although the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound may interact with specific biological targets through covalent or non-covalent bonding, leading to inhibition of vital functions in mycobacteria .
Antimicrobial Activity
Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Effective | 6–8 μM |
| Escherichia coli | Moderate | Not specified |
| Pseudomonas aeruginosa | Moderate | Not specified |
| Candida albicans | Effective | Not specified |
The antimicrobial activity was assessed using methods such as broth microdilution and agar streak dilution techniques .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the quinazolinone scaffold can enhance biological activity. For instance, the presence of halogen substituents (bromo or iodo groups) has been associated with increased antimicrobial efficacy .
Study 1: Synthesis and Evaluation
In one study focusing on various quinazolinone derivatives, including those similar to this compound, researchers synthesized and tested these compounds against multiple gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds in treating resistant infections .
Study 2: Antimycobacterial Activity
Another investigation specifically examined the antimycobacterial properties of thieno[3,2-d]pyrimidinones. The study found that compounds similar to our target demonstrated significant inhibition of mycobacterial growth, suggesting a viable pathway for developing new treatments for tuberculosis and other mycobacterial diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with quinazolinone and oxadiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study : A related compound demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), suggesting strong inhibitory effects on cancer cell proliferation. This implies that 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may exhibit similar or enhanced potency against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
The hybrid nature of this compound suggests potential synergistic effects against various bacterial strains. Quinazolinone and oxadiazole derivatives have been noted for their antimicrobial properties.
Research Findings : Certain oxadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, compounds in this class have been investigated for their anti-inflammatory and analgesic effects. These activities are crucial for developing therapeutic agents targeting inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : Utilizing appropriate starting materials to synthesize the oxadiazole moiety.
- Quinazolinone Synthesis : Employing cyclization reactions to form the quinazolinone structure.
- Thioether Formation : Introducing the thioether linkage to combine both moieties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes structural differences between the target compound and related quinazolinone derivatives:
Key Observations :
- The target compound’s 1,2,4-oxadiazole group distinguishes it from analogues with imidazo () or triazole () rings.
- The 4-chlorophenyl moiety is a common feature in and the target compound, suggesting shared strategies for enhancing hydrophobic interactions.
- The patent compound () employs a trifluoromethylbenzyl group and pyrazolopyrimidine, which may enhance kinase binding but increase molecular weight (~100–150 Da higher than the target compound).
Preparation Methods
Table 1: Critical Physicochemical Descriptors
Retrosynthetic disconnection reveals three logical fragments:
- 3-Butylquinazolin-4(3H)-one precursor
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanethiol
- Coupling reagents for thioether formation.
Quinazolinone Core Synthesis Methodologies
Cyclocondensation of Anthranilic Acid Derivatives
The most prevalent approach involves acid-catalyzed cyclization of N-butylanthranilamide with formamide derivatives. A 2024 study demonstrated 89% yield using microwave-assisted heating (150°C, 20 min) compared to 67% yield under conventional reflux (48 h). Critical parameters:
Oxidative Cyclization of 2-Aminobenzamides
An alternative route employs oxidative cyclization using molecular oxygen (1 atm) in the presence of K₂CO₃ (2 equiv.), achieving 82% yield at 80°C over 6 h. This green chemistry approach eliminates stoichiometric oxidants but requires strict moisture control.
1,2,4-Oxadiazole Ring Construction Strategies
Amidoxime Cyclization Pathway
Reaction of 4-chlorobenzamidoxime with ethyl malonyl chloride in THF at 0–5°C generates the oxadiazole ring in 74% yield. Key advantages:
Three-Component One-Pot Synthesis
A 2015 protocol combines diaminoglyoxime, 4-chlorobenzaldehyde, and methyl 2-aminobenzoate in acetic acid at 100°C, achieving 68% yield through in situ nitrone formation and [3+2] cycloaddition.
Table 2: Comparative Oxadiazole Synthesis Performance
| Method | Yield (%) | Reaction Time | Regioselectivity (5-/3-) | |
|---|---|---|---|---|
| Amidoxime cyclization | 74 | 8 h | 95:5 | |
| One-pot three-component | 68 | 12 h | 88:12 | |
| Hydrazide coupling | 81 | 6 h | 99:1 |
Thioether Linkage Formation
Nucleophilic Aromatic Substitution
Treatment of 2-mercaptoquinazolin-4-one with 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in DMF containing K₂CO₃ (3 equiv.) at 60°C for 4 h affords the target compound in 85% purity. Post-synthetic purification via silica chromatography (ethyl acetate/hexane 3:7) increases purity to 98.2%.
Oxidative Coupling Approach
A novel copper-catalyzed method using CuI (10 mol%), phenanthroline ligand, and Cs₂CO₃ in dioxane at 110°C enables direct C–S bond formation between quinazolinone and oxadiazole fragments, achieving 73% yield with reduced halogenated byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate a 22% cost reduction using continuous flow reactors for the cyclocondensation step (residence time 8 min vs. batch 3 h), with API purity maintained at 99.5%.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) substitution for DMF in thioether coupling reduces E-factor from 18.7 to 6.3 while maintaining 81% yield.
Spectroscopic Validation and QC Protocols
¹H NMR Characterization
Diagnostic signals confirm successful synthesis:
HPLC Purity Analysis
Method: C18 column (4.6 × 250 mm), acetonitrile/water (65:35), 1.0 mL/min, λ = 254 nm. Retention time: 12.7 min, purity >99%.
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Analysis
| Parameter | Route A (Sequential) | Route B (Convergent) | Route C (One-Pot) |
|---|---|---|---|
| Total steps | 5 | 4 | 3 |
| Overall yield | 62% | 58% | 49% |
| Purity after workup | 98.2% | 97.8% | 95.1% |
| E-factor | 14.7 | 18.3 | 22.9 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction optimization strategies for synthesizing 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and coupling with the quinazolinone core. Microwave-assisted synthesis can enhance efficiency by reducing reaction times (e.g., from 6–8 hours to 30–60 minutes under controlled power settings) . Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 solvent systems improve yields (70–85%) for analogous compounds . Reaction progress should be monitored via TLC (silica gel GF254, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (DMSO-d6, 400 MHz) confirm substituent positions and regiochemistry. For example, the oxadiazole methylthio group shows a singlet at δ 3.8–4.2 ppm .
- Infrared Spectroscopy (IR) : Detect functional groups like C=N (1650–1680 cm) and S-C (650–700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What preliminary biological assays are recommended to assess pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases or proteases) to measure IC values. For quinazolinone derivatives, EGFR kinase inhibition assays (ATP concentration: 10 μM) are common .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, IC reported at 12–25 μM for analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-chlorophenyl group (e.g., replace with 4-fluorophenyl or 3,5-dimethoxyphenyl) to evaluate steric/electronic effects on target binding .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites. For example, the oxadiazole sulfur may act as a hydrogen-bond acceptor in kinase pockets .
- Bioisosteric Replacement : Replace the butyl chain with cyclopropylmethyl to enhance metabolic stability while retaining activity .
Q. What computational strategies predict target interactions and guide mechanistic studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for reactions (e.g., Becke’s hybrid functional B3LYP/6-31G* basis set) to model reaction pathways .
- Molecular Docking : AutoDock Vina or Glide can simulate binding to EGFR (PDB ID: 1M17). Key interactions include π-π stacking between quinazolinone and Phe723 .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC values from kinase assays) and apply statistical tools (ANOVA, p<0.05) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in cytotoxicity data may arise from differences in FBS batch .
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
